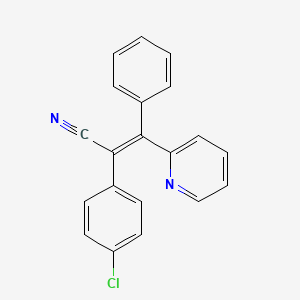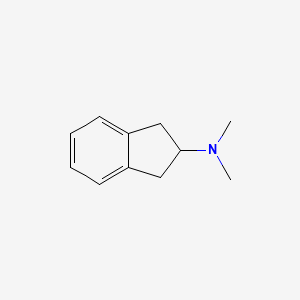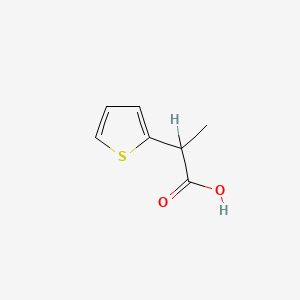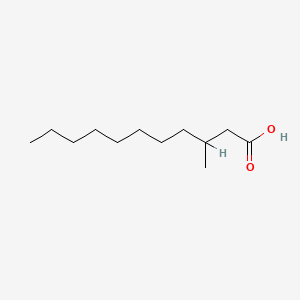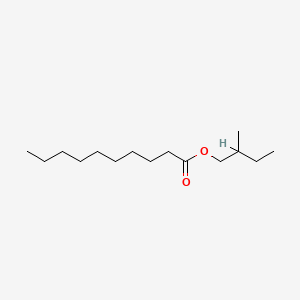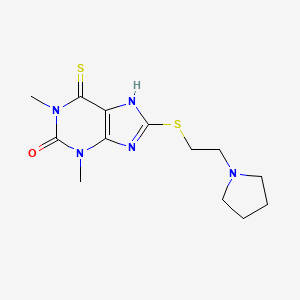
Theophylline, 8-(2-pyrrolidinoethyl)thio-6-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-[2-(1-pyrrolidinyl)ethylthio]-6-sulfanylidene-7H-purin-2-one is an oxopurine.
Wissenschaftliche Forschungsanwendungen
Bronchodilators and Coronary Vasodilators
1,3-DIMETHYLXANTHINE (theophylline) derivatives, specifically the choline salt of its 6-thio derivative, show enhanced activity in relaxing bronchial muscles and dilating coronary vessels compared to choline theophyllinate (Armitage & Wooldridge, 1960).
Palladium Phosphane Complexes
8-Thiotheophylline derivatives, including SS-bis-8-(thio)-theophylline (8-BTTH2), have been used to create new dinuclear palladium phosphane complexes with interesting properties for chemical applications (Romerosa et al., 2003).
Molecular Crowding and Restricted Rotation Studies
The synthesis of 8-methyl-6-thio-7-(β-D-xylopyranosyl)theophylline has been explored, particularly focusing on its triacetyl derivatives. These studies provide insights into molecular crowding and restricted rotation about glycoside bonds (Rico-Gómez & López-Romero, 1994).
Coordination Chemistry
Research on palladium(II) complexes with 8-thio-purine derivatives like 8-(thio)-theophylline and others has contributed to understanding the coordination chemistry of these compounds, which is valuable for various chemical applications (Romerosa et al., 2000).
Cytogenetic and DNA Damage Studies
Studies have investigated the genotoxic effects of theophylline in mice, exploring its impact on chromosomal aberrations and DNA damage. This research provides insights into the broader biological effects of theophylline and its derivatives (Farghaly & El Sherbeny, 2005).
Adenosine Receptor Antagonism
Theophylline and its derivatives have been studied for their potency and selectivity as antagonists at A1- and A2-adenosine receptors in brain tissue, contributing to our understanding of their neurological impacts (Daly et al., 1985).
Eigenschaften
CAS-Nummer |
6559-86-0 |
|---|---|
Molekularformel |
C13H19N5OS2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1,3-dimethyl-8-(2-pyrrolidin-1-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H19N5OS2/c1-16-10-9(11(20)17(2)13(16)19)14-12(15-10)21-8-7-18-5-3-4-6-18/h3-8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KLAIFKHPSDRWRR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCCC3 |
Kanonische SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCCC3 |
| 6559-86-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)
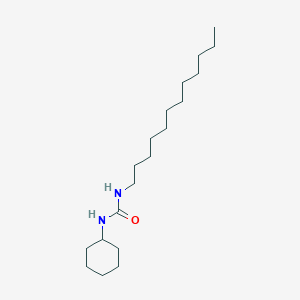
![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)
![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)
![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)

